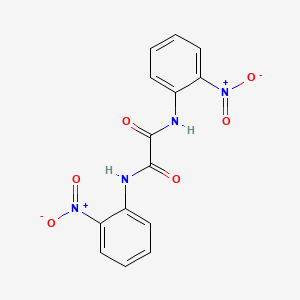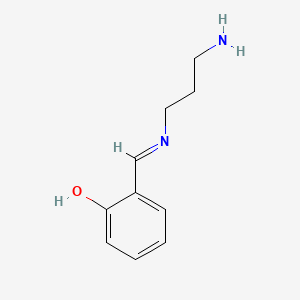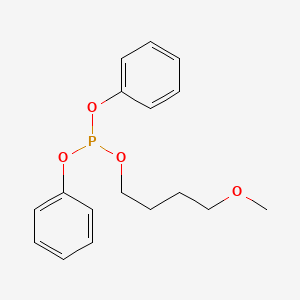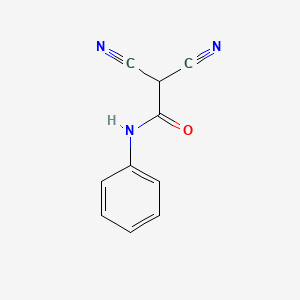
Acetamide, 2,2-dicyano-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2-dicyano-N-phenyl-: is an organic compound with the molecular formula C10H7N3O It is a derivative of acetamide, characterized by the presence of two cyano groups and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dicyano-N-phenyl- typically involves the reaction of aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_5\text{NHC}(\text{CN})_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, 2,2-dicyano-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding nitriles or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted acetamides
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, 2,2-dicyano-N-phenyl- is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, Acetamide, 2,2-dicyano-N-phenyl- is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2-dicyano-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Acetanilide (N-phenylacetamide): Similar structure but lacks the cyano groups.
N,N-Dimethylacetamide (DMA): Contains dimethyl groups instead of cyano groups.
Benzamide: Similar structure but with a benzoyl group instead of cyano groups.
Uniqueness: Acetamide, 2,2-dicyano-N-phenyl- is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The cyano groups enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
51718-14-0 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2,2-dicyano-N-phenylacetamide |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)10(14)13-9-4-2-1-3-5-9/h1-5,8H,(H,13,14) |
Clave InChI |
YCIYIQBCYNRKSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
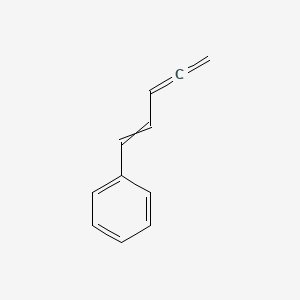
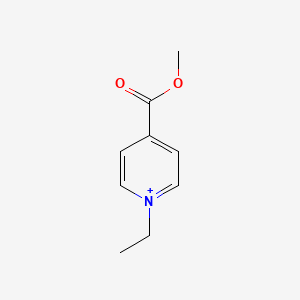



![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
